1-(4-methylbenzyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
CAS No.:
Cat. No.: VC11182576
Molecular Formula: C22H23N7
Molecular Weight: 385.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23N7 |
|---|---|
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | 1-[(4-methylphenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C22H23N7/c1-17-5-7-18(8-6-17)15-29-22-19(14-26-29)21(24-16-25-22)28-12-10-27(11-13-28)20-4-2-3-9-23-20/h2-9,14,16H,10-13,15H2,1H3 |
| Standard InChI Key | SMCJWHJELPSOIO-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=N5 |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=N5 |
Introduction
1-(4-methylbenzyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that combines a pyrazolo[3,4-d]pyrimidine core with a 4-(pyridin-2-yl)piperazine substituent and a 4-methylbenzyl group. This unique structural arrangement suggests potential applications in medicinal chemistry, particularly due to its possible influence on biological activity and pharmacological properties.
Structural Features and Synthesis
The compound's structure is characterized by its pyrazolo[3,4-d]pyrimidine backbone, which is a common motif in various biologically active molecules. The presence of a 4-methylbenzyl group and a 4-(pyridin-2-yl)piperazine moiety adds complexity and potentially enhances its interaction with biological targets.
The synthesis of this compound typically involves multi-step organic synthesis techniques. While specific synthesis pathways for this exact compound are not widely documented, similar pyrazolo[3,4-d]pyrimidine derivatives often involve chlorination, hydrazinolysis, and condensation reactions to introduce various substituents .
Biological Activities and Potential Applications
Compounds with similar structures to 1-(4-methylbenzyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine have been studied for various biological activities, including anticancer, antidepressant, and anti-inflammatory effects. The specific combination of structural motifs in this compound may enhance its selectivity and efficacy against certain biological targets compared to other similar compounds.
Comparison with Similar Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 1-(3-chlorobenzyl)-4-[4-(pyridin-3-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | Chlorobenzyl instead of methylbenzyl | Anticancer |
| 1-(phenethyl)-4-[3-(pyridin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | Phenethyl group | Antidepressant |
| 1-(naphthalenemethyl)-4-[5-(pyridin-2-yloxy)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | Naphthalene substitution | Anti-inflammatory |
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